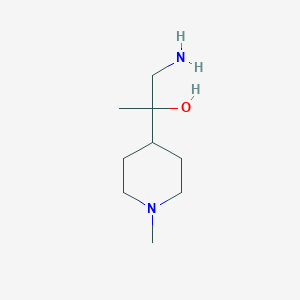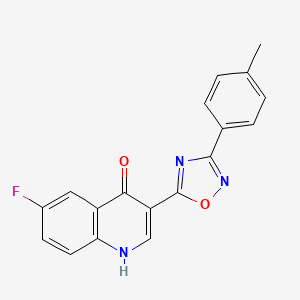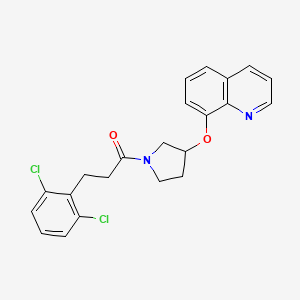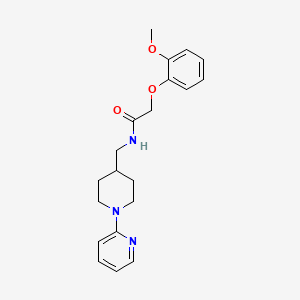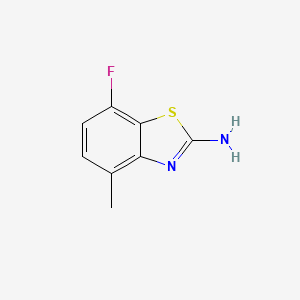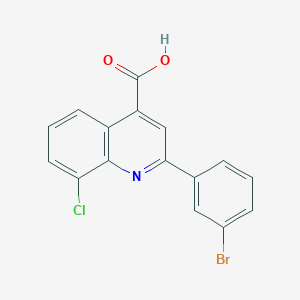
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid, or 2-BPCQ, is a synthetic organic compound with a wide range of applications in scientific research. It is a brominated quinoline derivative that has been used as a building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other chemicals. Additionally, 2-BPCQ has been used in a variety of biological and biochemical studies, such as in the study of enzyme inhibitors, protein-protein interactions, and other biochemical pathways.
科学的研究の応用
2-BPCQ has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibitors, as it has been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 2-BPCQ has been used in the study of protein-protein interactions, as it can bind to certain proteins and modulate their activity. Furthermore, 2-BPCQ has been used in the study of biochemical pathways, such as the study of the effects of certain drugs on the body.
作用機序
The mechanism of action of 2-BPCQ is not yet fully understood. However, it is believed that it binds to certain enzymes and proteins and modulates their activity. Additionally, it is believed that it can interact with certain biochemical pathways and affect the activity of certain drugs.
Biochemical and Physiological Effects
2-BPCQ has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, it has been found to modulate the activity of certain proteins and biochemical pathways. Furthermore, it has been found to affect the activity of certain drugs, such as by decreasing their efficacy.
実験室実験の利点と制限
2-BPCQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of research applications. Additionally, it is relatively stable, and it can be stored for long periods of time without degradation. However, there are also some limitations to its use. It is not water soluble, and it is not very soluble in organic solvents. Additionally, it can be toxic in high concentrations.
将来の方向性
2-BPCQ has potential applications in a variety of fields. It could be used in the development of new pharmaceuticals, agrochemicals, and other chemicals. Additionally, it could be used in the study of enzyme inhibitors, protein-protein interactions, and other biochemical pathways. Furthermore, it could be used in the study of the effects of certain drugs on the body. Finally, it could be used in the development of new methods of synthesis for other compounds.
合成法
2-BPCQ can be synthesized by a variety of methods. One common method is the reaction of 3-bromophenol with 8-chloroquinoline in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of 2-BPCQ and other byproducts, such as 3-bromo-8-chloroquinoline, 3-bromo-4-chloroquinoline, and 3-bromo-5-chloroquinoline. Other methods of synthesis include the reaction of 3-bromophenol with quinoline-4-carboxylic acid, or the reaction of 3-bromophenol with 8-chloro-4-quinolinecarboxylic acid.
特性
IUPAC Name |
2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECLDDYEFWFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

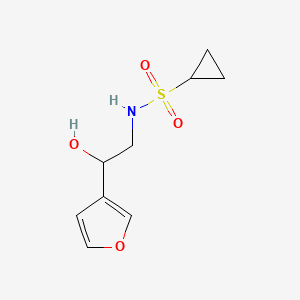
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)
![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)
![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)
